

Application Notes and Protocols for TVB-2640 in Breast Cancer Cell Lines

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Compound of Interest

Compound Name: TVB-2640

Cat. No.: B1150167

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Audience: Researchers, scientists, and drug development professionals.

Introduction

TVB-2640 is a first-in-class, oral, and reversible small-molecule inhibitor of Fatty Acid Synthase (FASN).[1][2][3] FASN is a key enzyme in the de novo synthesis of palmitate, a crucial component for various cellular processes, including membrane synthesis, energy storage, and protein modification.[4] In many cancer types, including breast cancer, FASN is overexpressed and has been linked to tumor progression and resistance to therapy.[5][6] Inhibition of FASN by **TVB-2640** disrupts these processes, leading to apoptosis and reduced proliferation in cancer cells.[1][3] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of **TVB-2640** in breast cancer cell lines.

Mechanism of Action

TVB-2640 selectively inhibits the thioesterase domain of FASN, leading to a blockage in the production of palmitate. This disruption of lipid metabolism results in the accumulation of malonyl-CoA, which can have toxic effects on the cell.[7] The inhibition of FASN has been shown to impact several downstream signaling pathways, including the PI3K-AKT-mTOR and β -catenin pathways.[1] Ultimately, the cellular response to **TVB-2640** in breast cancer cells includes cell cycle arrest, induction of apoptosis, and a reduction in cell viability and proliferation.[5][7]

Data Presentation

The following table summarizes representative quantitative data for **TVB-2640**'s effect on breast cancer cell lines.

Cell Line	Breast Cancer Subtype	Assay	Endpoint	Result	Reference
MCF-7	ER+	Proliferation Assay	IC50	Varies by study	[5] [7]
T-47D	ER+	Colony Formation Assay	Reduced Survival	Significant reduction with TVB-3166	[7]
MCF-7/TamR	Tamoxifen-Resistant ER+	Proliferation Assay	Inhibition of Proliferation	Marked inhibition	[5]
MCF-7/FR	Fulvestrant-Resistant ER+	Proliferation Assay	Inhibition of Proliferation	Marked inhibition	[5]
BT-474	HER2+	Xenograft Tumor Growth	Tumor Growth Inhibition	Significant inhibition with FASN inhibitor	[8]
SKBR3	HER2+	Cell Viability	Decreased Viability	Not specified	
MDA-MB-231	Triple-Negative	Spheroid Outgrowth Assay	Decreased Invasion	Slowed outgrowth and invasion	[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the dose-dependent effect of **TVB-2640** on the viability of breast cancer cell lines.

Materials:

- Breast cancer cell lines (e.g., MCF-7, SKBR3, MDA-MB-231)
- Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- **TVB-2640** (and its analog TVB-3166 for in vitro use)
- DMSO (vehicle control)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- 96-well plates
- Microplate reader

Procedure:

- Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of **TVB-2640** in complete growth medium. A typical concentration range to test is 0.01 μ M to 100 μ M. Include a vehicle control (DMSO).
- Remove the old medium from the wells and add 100 μ L of the medium containing the different concentrations of **TVB-2640** or vehicle.
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- After incubation, add 20 μ L of MTT solution to each well and incubate for an additional 4 hours.

- Remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by **TVB-2640** in breast cancer cells.

Materials:

- Breast cancer cell lines
- Complete growth medium
- **TVB-2640**
- DMSO
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with **TVB-2640** at the desired concentrations (e.g., IC50 and 2x IC50) for 48 hours. Include a vehicle control.
- Harvest the cells by trypsinization and wash them with cold PBS.
- Resuspend the cells in 1X Annexin binding buffer at a concentration of 1×10^6 cells/mL.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) to 100 μ L of the cell suspension.
- Incubate the cells in the dark for 15 minutes at room temperature.

- Add 400 μ L of 1X Annexin binding buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Colony Formation Assay

Objective: To assess the long-term effect of **TVB-2640** on the clonogenic survival of breast cancer cells.

Materials:

- Breast cancer cell lines
- Complete growth medium
- **TVB-2640**
- DMSO
- 6-well plates
- Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

- Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
- Allow the cells to adhere overnight, then treat with various concentrations of **TVB-2640** or vehicle.
- Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the respective treatments every 3-4 days.
- After the incubation period, when visible colonies have formed, wash the wells with PBS.
- Fix the colonies with methanol for 15 minutes.

- Stain the colonies with Crystal Violet solution for 15-30 minutes.
- Gently wash the wells with water and allow them to air dry.
- Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
- Calculate the plating efficiency and survival fraction for each treatment group compared to the vehicle control.

Western Blotting

Objective: To analyze the effect of **TVB-2640** on the expression of key proteins involved in the FASN pathway and apoptosis.

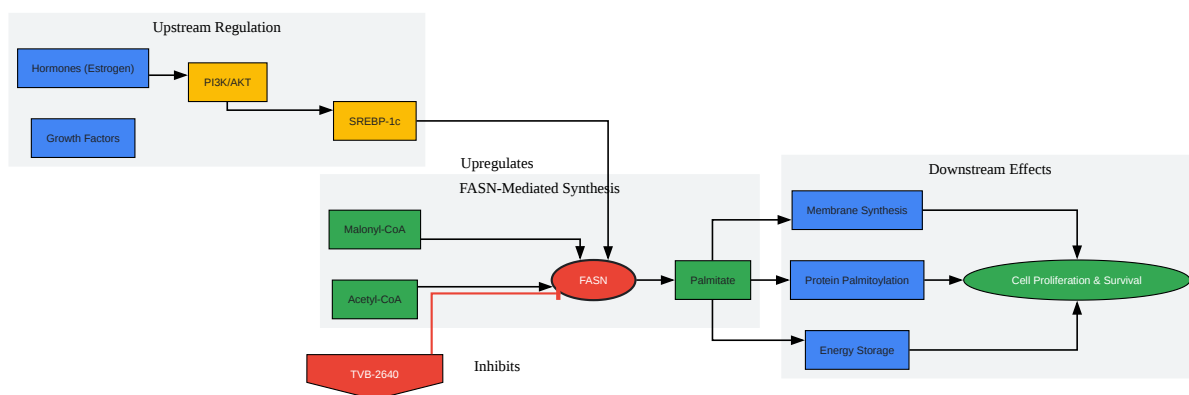
Materials:

- Breast cancer cell lines
- **TVB-2640**
- DMSO
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (e.g., anti-FASN, anti-p-Akt, anti-Akt, anti-PARP, anti-cleaved PARP, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

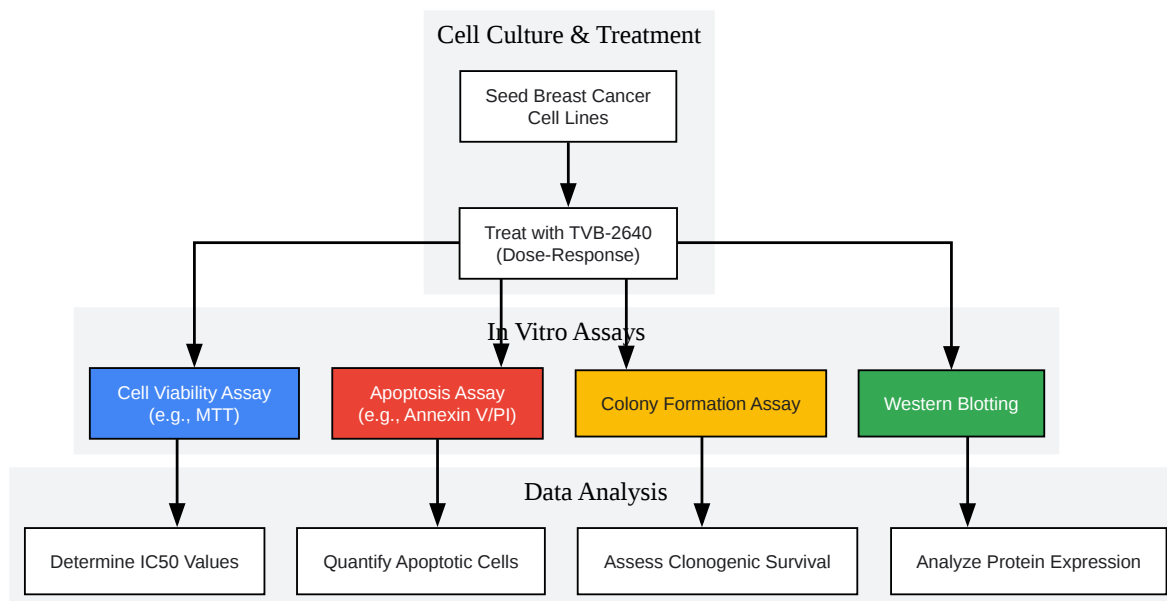
- Treat cells with **TVB-2640** at desired concentrations and time points.
- Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Use β -actin as a loading control to normalize protein expression levels.

Visualizations



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Caption: FASN Signaling Pathway and Inhibition by **TVB-2640**.



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Caption: Experimental Workflow for **TVB-2640** In Vitro Assays.

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